molecular formula C16H25IN2Si B1325007 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 913983-21-8

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325007
CAS No.: 913983-21-8
M. Wt: 400.37 g/mol
InChI Key: VCPBNCQKRQSUFX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the growth of plants by binding to the photosynthetic electron transport protein, thereby preventing photosynthesis . In biochemical research, it is used to study the inhibition of specific enzymes and the resulting effects on metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the photosynthetic electron transport protein in plants leads to the inhibition of photosynthesis, which can be studied to understand similar processes in other organisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression and metabolic flux, providing insights into the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and adverse effects. Toxicity studies have shown that high doses of the compound can cause detrimental effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of specific enzymes can lead to changes in metabolite levels and overall metabolic activity. Understanding these interactions provides valuable insights into the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Studies have shown that the compound can accumulate in specific cellular compartments, leading to localized effects on enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of iodine and a suitable base to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in organic synthesis.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers explore its interactions with biological targets to identify new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic components. Its unique properties contribute to the development of high-performance materials .

Comparison with Similar Compounds

  • 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Comparison: Compared to its bromine, chlorine, and fluorine analogs, 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This results in different substitution patterns and reaction kinetics, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

(5-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPBNCQKRQSUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25IN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640113
Record name 5-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913983-21-8
Record name 5-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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